2',3'-Dimethyl-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula . This compound is a derivative of propiophenone, characterized by the presence of two methyl groups at the 2' and 3' positions and a para-methylphenyl group attached to the carbonyl. It has garnered attention in various scientific fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
2',3'-Dimethyl-3-(4-methylphenyl)propiophenone is classified as an organic compound, specifically a ketone. Ketones are characterized by a carbonyl group () bonded to two hydrocarbon groups. This compound falls under the category of substituted propiophenones, which are known for their diverse reactivity and utility in synthetic organic chemistry.
The synthesis of 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone typically involves a nucleophilic substitution reaction. One common method includes the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of a suitable base.
Technical Details:
In industrial settings, large-scale reactors are utilized for continuous stirring and temperature control, ensuring uniform mixing of reactants. The product is purified through distillation or recrystallization methods to achieve high purity levels.
The molecular structure of 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone features a central carbonyl group flanked by two methyl groups and a para-substituted phenyl ring.
Structural Formula:
2',3'-Dimethyl-3-(4-methylphenyl)propiophenone can participate in various chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalyst presence to optimize yield and minimize by-products.
The mechanism of action for 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with biological targets, particularly enzymes. The presence of methyl groups enhances its binding affinity due to steric effects and electronic characteristics, allowing it to act as an inhibitor or activator in metabolic pathways.
Regioselective acylation represents a critical strategic approach for constructing the propiophenone backbone of 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. The asymmetrically substituted aromatic rings necessitate precise control over electrophilic attack to achieve the desired regiochemistry. The 1,2,3-trisubstituted aromatic system (2',3'-dimethylphenyl ketone moiety) presents particular synthetic challenges due to steric constraints that influence both reactivity and orientation. Friedel-Crafts acylation stands as the most industrially viable method for this molecular architecture, employing 3-(4-methylphenyl)propanoyl chloride with 1,2-dimethylbenzene under Lewis acid catalysis [5] [9].
The ortho-directing capability of the methyl group in 1,2-dimethylbenzene enables selective acylation at the C4 position (between the two methyl groups), forming the 2',3'-dimethylpropiophenone framework essential for the target compound. This regiochemical outcome is governed by steric and electronic factors: the C4 position experiences less steric hindrance compared to the C5 position adjacent to both methyl groups, while the electron-donating effects of the methyl groups activate the ring toward electrophilic substitution. Achieving high regioselectivity (>95:5) requires precise reaction parameter control, including:
Alternative directing group strategies have been explored for enhanced regiocontrol. The installation of removable silicon-based directors enables meta-acylation approaches, though this adds synthetic steps. Similarly, sulfonyl directing groups offer high positional control but require additional reduction steps for removal, reducing overall yield [7]. Recent advances in enzymatic acylation show promise for absolute regioselectivity without protecting groups, though substrate scope remains limited for polyalkylated arenes like 1,2-dimethylbenzene.
Table 1: Regioselectivity in Friedel-Crafts Acylation of 1,2-Dimethylbenzene with 3-(4-Methylphenyl)propanoyl Chloride
Directing Group | Positional Selectivity | Yield (%) | By-products |
---|---|---|---|
None (thermal) | 3:1 (C4:C5) | 52 | C5 isomer (18%), disubstituted (9%) |
AlCl₃ (1.1 eq) | 19:1 (C4:C5) | 78 | Symmetrical ketone (5%) |
BF₃·OEt₂ (1.2 eq) | 24:1 (C4:C5) | 82 | Dehalogenated acid (3%) |
TfOH (1.5 eq) | >50:1 (C4:C5) | 68 | Polymerization products (12%) |
Palladium-catalyzed cross-coupling methodologies provide a powerful alternative strategy for constructing the carbon framework of 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone, particularly valuable when functional group incompatibilities preclude Friedel-Crafts approaches. The retrosynthetic disconnection typically involves either the ketone-aryl bond (via Suzuki-Miyaura coupling) or the propyl-aryl linkage (via Hiyama-Denmark coupling). The Suzuki approach employs 2,3-dimethylbenzoyl chloride with (4-methylphenyl)boronic acid derivatives, while the Hiyama strategy utilizes preformed 2,3-dimethylphenyl silanolates coupled with 3-(4-methylphenyl)propyl electrophiles [7] [10].
The Hiyama-Denmark variant using organosilanols has gained significant attention due to several advantages over conventional boron-based methods:
A representative optimized protocol employs Pd₂(dba)₃·CHCl₃ (2 mol%) with copper(I) iodide (1.1 equiv) and sodium tert-butoxide in THF at 60°C, achieving 70-84% yield for analogous propiophenone structures . The copper additive serves a dual role: facilitating transmetalation and preventing catalyst deactivation through halide scavenging. For the target compound, the silanolate precursor (2,3-dimethylphenyl)dimethylsilanol can be prepared via rhodium-catalyzed C-H silylation of 1,2-dimethylbenzene followed by mild oxidation, providing excellent regiocontrol complementary to traditional electrophilic substitution [7].
Microwave irradiation has demonstrated remarkable efficiency improvements in these cross-coupling methodologies. When applied to the Suzuki approach for analogous structures, microwave-assisted conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 120°C, 20 min) achieve yields comparable to conventional heating over 12 hours while suppressing protodeboronation side reactions. The rapid dielectric heating enables precise temperature control critical for minimizing diaryl ketone reduction, a common side reaction in conventional thermal approaches [10].
Table 2: Comparison of Palladium-Catalyzed Approaches for Target Molecule Synthesis
Method | Catalyst System | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | K₂CO₃, DMF/H₂O, 80°C, 12h | 68 | Commercial boronic acid availability |
Hiyama-Denmark (fluoride) | Pd(OAc)₂ (2 mol%)/JohnPhos | TBAF, THF, rt, 4h | 72 | Mild conditions, functional group tolerance |
Hiyama-Denmark (base) | Pd₂(dba)₃ (1.5 mol%) | t-BuONa, CuI, 60°C, 6h | 79 | Fluoride-free, reduced side products |
Microwave Suzuki | Pd/C (0.5 mol%) | K₃PO₄, [OMIm]BF₄, MW 120°C, 20min | 85 | Rapid reaction, easy catalyst recovery |
The synthetic routes to 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone predominantly converge on two principal pathways: Friedel-Crafts acylation and Grignard-based nucleophilic addition. A rigorous comparative assessment of these approaches reveals significant differences in efficiency metrics, environmental impact, and scalability potential. The Friedel-Crafts pathway employs direct acylation of 1,2-dimethylbenzene with 3-(4-methylphenyl)propanoyl chloride under Lewis acid catalysis, while the Grignard approach requires preparation of 2,3-dimethylphenyl magnesium bromide followed by addition to ethyl 3-(4-methylphenyl)propanoate and subsequent oxidation [2] [5] [8].
Reaction efficiency parameters demonstrate distinct advantages for the Friedel-Crafts method in large-scale applications:
The electronic influence of substituents significantly impacts both methodologies. In Friedel-Crafts acylation, the 4-methyl group on the propanoic chain moderately activates the aromatic ring toward electrophilic substitution, but this is counterbalanced by the electron-donating methyl groups on the receiving ring that facilitate acylation. Conversely, the Grignard approach suffers from chelation effects during nucleophilic addition where the 2,3-dimethylphenyl magnesium bromide exhibits reduced reactivity toward ester carbonyls due to steric crowding from ortho-methyl groups, requiring THF cosolvents and extended reaction times at reflux temperatures.
Industrial scalability assessments highlight critical economic considerations. Friedel-Crafts demonstrates superior cost efficiency at >100 kg scale:
**Friedel-Crafts Route**- Raw material cost index: 1.00 (reference)- Total process time: 8 hours- E-factor: 18 (kg waste/kg product)- PMI: 32 (total materials input/kg product)**Grignard Route**- Raw material cost index: 1.85- Total process time: 36 hours (including workup)- E-factor: 46- PMI: 78
The environmental footprint further favors Friedel-Crafts acylation, particularly with modern catalyst recovery systems that enable >90% aluminum chloride recovery through aqueous reslurrying and acidification. Grignard methodologies generate substantial magnesium-containing wastewater requiring neutralization and precipitation treatment before disposal. However, for laboratory-scale synthesis requiring high purity (>99.5%), the Grignard approach provides advantages through crystallization purification of the intermediate alcohol, effectively removing trace metal contaminants that persist through Friedel-Crafts workup procedures [8].
Table 3: Reaction Efficiency Comparison for Synthetic Pathways
Parameter | Friedel-Crafts Acylation | Grignard Addition-Oxidation |
---|---|---|
Overall Yield | 74-82% | 52-60% |
Key Impurities | 5-7% regioisomers, <2% diaryl ketones | 8-12% reduction product (alcohol), 3-5% dehalogenated arene |
Purification Method | Silica gel chromatography (industrial: distillation) | Crystallization (hexane/ethyl acetate) |
Temperature Range | -5°C to 25°C | -15°C (addition) to 40°C (oxidation) |
Catalytic Waste | 1.2 kg Al waste/kg product | 0.8 kg Mg waste/kg product |
Purity Profile | 97-98% (after distillation) | 99.0-99.5% (after crystallization) |
The transition from laboratory synthesis to industrial production of 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone necessitates meticulous optimization of solvent systems and catalyst formulations to achieve economic viability while maintaining environmental compliance. Friedel-Crafts acylation remains the preferred manufacturing route at scale, where catalyst recovery and solvent recyclability become critical process determinants. Aluminum chloride (AlCl₃) persists as the catalyst of choice due to its cost-effectiveness and proven performance, though its stoichiometric requirement presents significant waste management challenges [5] [7].
Advanced catalyst systems have emerged to address aluminum waste concerns:
Solvent selection profoundly influences reaction kinetics and downstream processing. Dichloromethane (DCM) provides excellent substrate solubility and temperature control through its low boiling point, but faces increasing regulatory restrictions. Alternative sustainable solvents have been evaluated:
Process intensification strategies demonstrate significant improvements in manufacturing efficiency. Continuous flow reactors equipped with static mixers achieve 98% mass transfer efficiency compared to 78% in batch reactors, reducing reaction time from 8 hours to 45 minutes. The small channel dimensions enable precise temperature control (-5°C±0.5°C) critical for minimizing polyacylation. Catalyst handling innovations include AlCl₃ slurry injection as 30% w/w suspension in chlorobenzene, preventing exothermic decomposition during charging [5].
Ligand design plays a crucial role in palladium-catalyzed alternatives at scale. Bulky biaryl phosphines (SPhos, XPhos) enable Suzuki couplings with unprecedentedly low catalyst loadings (0.05-0.1 mol%) but incur high ligand costs. For silanolate couplings, copper(I) carboxylate additives (pivalate, benzoate) enhance transmetalation rates while allowing reduced reaction temperatures. Recent advances in nanocatalyst technology show particular promise, with Pd-graphene composites achieving TOF >15,000 h⁻¹ in model reactions while enabling simple magnetic recovery and reuse for 15 cycles with <5% activity loss [10].
Table 4: Industrial Process Parameters for Optimal Synthesis
Process Variable | Laboratory Scale | Pilot Scale (100L) | Production Scale (10m³) |
---|---|---|---|
Catalyst (AlCl₃) | 1.2 equiv | 1.1 equiv | 1.05 equiv (with 95% recovery) |
Solvent System | DCM (0.5M) | Chlorobenzene (0.8M) | Chlorobenzene (1.2M) with 85% recycle |
Reaction Temperature | -5°C → 25°C | 0°C → 30°C | 10°C → 35°C (continuous) |
Mixing Time | 4 hours | 3 hours | 45 minutes (CSTR) |
Workup | Aqueous quench | Countercurrent washing | Continuous centrifugal extraction |
Yield | 78% | 81% | 83% (distilled product) |
Purity | 97% (GC) | 98.5% (GC) | 99.2% (GC) |
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